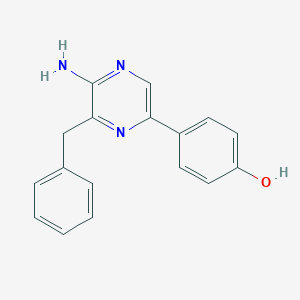

4-(5-Amino-6-benzylpyrazin-2-yl)phenol

Description

Significance of Pyrazine (B50134) Scaffolds in Chemical Biology and Organic Synthesis

Pyrazine, a six-membered aromatic heterocycle with two nitrogen atoms in a 1,4-orientation, represents a cornerstone scaffold in the fields of organic synthesis and chemical biology. nih.govnih.gov These N-containing heterocyclic compounds are fundamental building blocks in the creation of numerous physiologically significant natural and synthetic substances. researchgate.net The pyrazine nucleus is prevalent in a wide array of biomolecules, including vitamins and natural products, underscoring its importance in biological systems. researchgate.net In medicinal chemistry, the pyrazine framework is of paramount interest due to the diverse and potent pharmacological activities exhibited by its derivatives. nih.govtandfonline.com

The versatility of the pyrazine scaffold allows for extensive chemical modification, enabling the synthesis of compounds with a broad spectrum of biological activities. researchgate.net Pyrazine derivatives have been successfully developed into clinically used pharmaceuticals for treating various conditions. researchgate.net The range of pharmacological actions associated with pyrazine compounds includes anticancer, antibacterial, anti-inflammatory, analgesic, antipyretic, and antioxidant activities. nih.govresearchgate.nettandfonline.com Furthermore, the chemical reactivity profile of pyrazines makes them valuable in various organic reactions, such as Suzuki and Buchwald-Hartwig couplings. nih.govtandfonline.com The established therapeutic value and synthetic tractability of the pyrazine heterocycle have solidified its status as a privileged scaffold in drug discovery and development campaigns. nih.govnih.gov

Table 1: Marketed Drugs Containing the Pyrazine Scaffold

| Drug Name | Therapeutic Use |

| Pyrazinamide | Antitubercular agent |

| Amiloride | Potassium-sparing diuretic |

| Bortezomib | Proteasome inhibitor for multiple myeloma |

| Glipizide | Antidiabetic agent |

| Prazosin | Antihypertensive agent |

Contextualizing 4-(5-Amino-6-benzylpyrazin-2-yl)phenol within Pyrazine Chemistry Research

Within the extensive family of pyrazine derivatives, this compound, also known as coelenteramine, is a heterocyclic aromatic compound of significant scientific interest. This molecule features the core pyrazine ring substituted with three key functional groups: an amino group, a benzyl (B1604629) group, and a p-hydroxyphenyl (phenol) group. Its structure firmly places it within the class of 2,5,6-trisubstituted pyrazines, a group actively explored for potential therapeutic applications.

The compound is notably recognized for its role in marine bioluminescence, where it is the oxidized product, or luciferin, of coelenterazine (B1669285). researchgate.net The oxidation of coelenterazine by a luciferase enzyme produces an excited-state intermediate of coelenteramine, which then emits light upon returning to its ground state. This natural function highlights the compound's unique photochemical properties and its integral role in specific biological systems. Beyond its involvement in bioluminescence, the structural motifs of this compound—the substituted pyrazine core, the amino group, and the phenolic moiety—make it an attractive candidate for medicinal chemistry investigations, aligning with the broader search for bioactive pyrazine derivatives.

Table 2: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | This compound |

| Other Names | Coelenteramine |

| CAS Number | 37156-84-6 |

| Molecular Formula | C17H15N3O |

| Molecular Weight | 277.32 g/mol |

Scope and Research Imperatives for this compound Studies

The existing body of knowledge on pyrazine derivatives suggests several compelling avenues for future research into this compound. The demonstrated potential of various pyrazine compounds as antimicrobial, antitumor, and enzyme inhibitory agents provides a strong rationale for a thorough investigation of this specific molecule's bioactivity.

Key research imperatives include:

Anticancer Potential: Preliminary studies and the known anticancer properties of other pyrazine derivatives suggest that this compound should be evaluated for its ability to inhibit the proliferation of various cancer cell lines. Research should focus on elucidating its mechanism of action, which may involve the modulation of signaling pathways related to cell growth and apoptosis.

Antimicrobial Activity: Given that many heterocyclic compounds, including pyrazine derivatives, exhibit antimicrobial properties, a systematic screening of this compound against a panel of pathogenic bacteria and fungi is warranted.

Enzyme Inhibition Studies: The structural features of the molecule make it a candidate for investigation as an inhibitor of various enzymes, such as kinases, which are common targets in drug discovery. The development of 2,6-disubstituted pyrazines as potent inhibitors of casein kinase 2 (CSNK2A) showcases the potential of this chemical class. nih.gov

Synthetic Methodology: Exploring novel and efficient synthetic routes to produce this compound and its analogues is crucial. This would facilitate the generation of a library of related compounds for structure-activity relationship (SAR) studies, aiming to optimize potency and selectivity for specific biological targets.

Systematic investigation into these areas will clarify the therapeutic potential of this compound and contribute valuable knowledge to the broader field of pyrazine chemistry.

Structure

3D Structure

Properties

IUPAC Name |

4-(5-amino-6-benzylpyrazin-2-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O/c18-17-15(10-12-4-2-1-3-5-12)20-16(11-19-17)13-6-8-14(21)9-7-13/h1-9,11,21H,10H2,(H2,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWNPYAKFDUFNND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=NC(=CN=C2N)C3=CC=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30958363 | |

| Record name | Coelenteramine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30958363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37156-84-6 | |

| Record name | 4-[5-Amino-6-(phenylmethyl)-2-pyrazinyl]phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37156-84-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-3-benzyl-5-(p-hydroxyphenyl)pyrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037156846 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Coelenteramine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30958363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | COELENTERAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CE63ZJ743V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Spectroscopic and Chromatographic Techniques for Structural Characterization of 4 5 Amino 6 Benzylpyrazin 2 Yl Phenol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as one of the most powerful tools for elucidating the structure of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides precise information about the chemical environment of atoms, their proximity, and their bonding arrangements. For a molecule with the complexity of 4-(5-Amino-6-benzylpyrazin-2-yl)phenol, a combination of one-dimensional and two-dimensional NMR experiments is essential for unambiguous signal assignment.

Proton (¹H) NMR Spectroscopy

Proton (¹H) NMR spectroscopy provides information on the number of different types of protons, their electronic environment, and their neighboring protons. In a hypothetical ¹H NMR spectrum of this compound, distinct signals would be expected for the protons of the benzyl (B1604629) group, the pyrazine (B50134) ring, the phenol (B47542) ring, the amino group, and the hydroxyl group. The chemical shifts (δ) are influenced by the electron density around the proton, with deshielded protons appearing at higher chemical shifts (downfield) and shielded protons at lower chemical shifts (upfield). The integration of the signals would correspond to the number of protons giving rise to that signal, and the splitting patterns (multiplicity) would reveal the number of adjacent protons.

Hypothetical ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 9.5 - 10.0 | Singlet | 1H | Phenolic -OH |

| ~ 8.0 - 8.2 | Singlet | 1H | Pyrazine-H |

| ~ 7.6 - 7.8 | Doublet | 2H | Phenol-H (ortho to -OH) |

| ~ 7.2 - 7.4 | Multiplet | 5H | Benzyl-ArH |

| ~ 6.8 - 7.0 | Doublet | 2H | Phenol-H (meta to -OH) |

| ~ 5.0 - 5.5 | Broad Singlet | 2H | Amino -NH₂ |

| ~ 4.0 - 4.2 | Singlet | 2H | Benzyl -CH₂- |

Note: This is a hypothetical data table for illustrative purposes.

Carbon-13 (¹³C) NMR Spectroscopy

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the type of carbon atom (e.g., aromatic, aliphatic, attached to a heteroatom).

Hypothetical ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~ 155 - 160 | Phenolic C-OH |

| ~ 145 - 150 | Pyrazine C-N |

| ~ 140 - 145 | Pyrazine C-NH₂ |

| ~ 138 - 142 | Pyrazine C-Benzyl |

| ~ 135 - 138 | Benzyl C (quaternary) |

| ~ 125 - 130 | Aromatic CH |

| ~ 115 - 120 | Phenolic C (ortho to -OH) |

| ~ 40 - 45 | Benzyl -CH₂- |

Note: This is a hypothetical data table for illustrative purposes.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques are instrumental in establishing the connectivity between atoms.

Correlation Spectroscopy (COSY) would reveal proton-proton couplings, helping to identify adjacent protons within the benzyl and phenol rings.

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy would correlate directly bonded proton and carbon atoms, aiding in the assignment of the ¹³C signals based on the already assigned ¹H signals.

Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy would show correlations between protons and carbons that are two or three bonds away, which is crucial for establishing the connectivity between the different structural fragments of the molecule, such as the link between the benzyl group and the pyrazine ring, and the pyrazine ring to the phenol group.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

Expected HRMS Data for this compound

| Ion | Calculated m/z | Observed m/z |

| [M+H]⁺ | 278.1288 | (Hypothetical) |

| [M+Na]⁺ | 300.1107 | (Hypothetical) |

Note: This is a hypothetical data table for illustrative purposes.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, resulting in a unique spectrum. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the O-H stretch of the phenol, the N-H stretches of the amino group, C-H stretches of the aromatic and benzylic groups, and C=C and C=N stretches of the aromatic rings.

Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group |

| 3500 - 3300 | O-H stretch (Phenol) |

| 3400 - 3200 | N-H stretch (Amino) |

| 3100 - 3000 | Aromatic C-H stretch |

| 2950 - 2850 | Aliphatic C-H stretch (Benzyl) |

| 1620 - 1580 | C=C and C=N stretch (Aromatic rings) |

| 1260 - 1180 | C-O stretch (Phenol) |

Note: This is a hypothetical data table for illustrative purposes.

X-ray Diffraction (XRD) for Solid-State Molecular Geometry

Currently, specific crystallographic data for this compound, such as its crystal system, space group, and unit cell dimensions, are not available in publicly accessible research databases. Such an analysis would be invaluable for confirming the compound's connectivity and understanding its solid-state conformation and intermolecular interactions, such as hydrogen bonding, which can influence its physical properties.

Table 1: Hypothetical X-ray Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | 90 |

| β (°) | Data not available |

| γ (°) | 90 |

| Volume (ų) | Data not available |

| Z | 4 |

| Calculated Density (g/cm³) | Data not available |

This table is presented as a template for the type of data that would be obtained from an XRD analysis. The values are currently unavailable in published literature.

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are essential for verifying the purity of a synthesized compound and for its isolation from reaction mixtures. High-performance liquid chromatography (HPLC) and its hyphenation with mass spectrometry (LC-MS) are among the most powerful methods for this purpose.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. This technique is highly sensitive and selective, making it ideal for identifying and quantifying compounds in complex mixtures, as well as assessing the purity of a sample. An LC-MS analysis of this compound would provide its retention time, which is characteristic under specific chromatographic conditions, and its mass-to-charge ratio (m/z), confirming its molecular weight.

While specific application notes or research articles detailing the LC-MS analysis of this compound are not found in the surveyed literature, a standard method would likely involve a reverse-phase C18 column with a gradient elution using a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of acid such as formic acid to improve peak shape. The mass spectrometer would typically be operated in electrospray ionization (ESI) positive mode to detect the protonated molecule [M+H]⁺.

Table 2: Representative LC-MS Parameters for Analysis of Aromatic Amines

| Parameter | Typical Value/Condition |

| Liquid Chromatography | |

| Column | C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 1-5 µL |

| Column Temperature | 30-40 °C |

| Mass Spectrometry | |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Range (m/z) | 100 - 500 |

| Capillary Voltage | 3-4 kV |

| Cone Voltage | 20-30 V |

This table outlines typical starting parameters for an LC-MS method that could be applied to this compound, based on general practices for similar compounds.

Computational Chemistry and in Silico Modeling for Pyrazine Derivatives, Including 4 5 Amino 6 Benzylpyrazin 2 Yl Phenol

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can determine a molecule's optimized geometry, electronic charge distribution, and orbital energies, which collectively govern its stability and reactivity.

Density Functional Theory (DFT) has become a leading method in computational chemistry for studying the electronic structure of molecules. mdpi.com It is based on the principle that the energy of a molecule can be determined from its electron density. A key application of DFT is geometry optimization, where the algorithm seeks the lowest energy conformation of a molecule, corresponding to its most stable three-dimensional structure. mdpi.com For 4-(5-amino-6-benzylpyrazin-2-yl)phenol, DFT calculations, commonly using functionals like B3LYP combined with a basis set such as 6-31G(d) or higher, would identify the most stable arrangement of its benzyl (B1604629) and phenol (B47542) substituents relative to the pyrazine (B50134) core. mdpi.comijournalse.orgrsc.org

These calculations also yield important energetic properties, such as the heat of formation and total electronic energy, which are vital for assessing the molecule's thermodynamic stability. semanticscholar.orgresearchgate.net Furthermore, DFT provides the foundation for calculating many of the parameters discussed in subsequent sections, including molecular orbital energies and electrostatic potential.

Ab initio (Latin for "from the beginning") molecular orbital theory is another class of quantum chemical methods that relies on first principles without using experimental data for parametrization. Methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) fall under this category. semanticscholar.orgresearchgate.net While computationally more demanding than DFT, ab initio methods can offer high accuracy for electronic properties. In studies of pyrazine derivatives, these methods have been employed to validate results obtained from DFT and to perform highly accurate calculations of electronic structures and energies. semanticscholar.orgresearchgate.net For this compound, applying HF or MP2 methods would provide a rigorous, independent calculation of its electronic properties, serving as a benchmark for DFT results.

Frontier Molecular Orbital (FMO) theory is central to describing chemical reactivity. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the most likely to accept electrons. mdpi.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.govirjweb.com

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. scispace.com In contrast, a large gap indicates high stability. researchgate.net For this compound, the electron-donating amino (-NH₂) and hydroxyl (-OH) groups are expected to raise the energy of the HOMO, while the electron-withdrawing pyrazine ring lowers the energy of the LUMO. This interplay of substituents directly modulates the HOMO-LUMO gap, thereby influencing the molecule's reactivity and electronic properties. mdpi.com Computational studies on various pyrazine derivatives have explored how different substituents control this energy gap. researchgate.nettandfonline.com

Table 1: Representative Frontier Orbital Energies for Substituted Heterocyclic Compounds Note: These values are illustrative and sourced from computational studies on related derivatives. The exact values for the target compound would require specific calculation.

| Compound Class | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

| Hydrazinopyrazine Derivatives researchgate.net | -5.7 to -6.4 | -1.1 to -1.7 | ~4.3 to 4.7 |

| Thiophene-Pyrazine Derivatives mdpi.com | -5.8 to -6.5 | -1.6 to -2.3 | ~4.2 to 4.9 |

| Triazine Derivatives irjweb.com | ~ -6.3 | ~ -1.8 | ~4.5 |

| Fused Furazan-Pyrazine Derivatives tandfonline.com | - | - | ~2.9 to 5.2 |

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge transfer, hyperconjugation, and intramolecular bonding interactions. researchgate.net It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar chemical concepts of lone pairs, core orbitals, and bonding/antibonding orbitals.

A Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution within a molecule. deeporigin.com It is plotted on the molecule's electron density surface, using a color scale to represent different potential values. Typically, red indicates regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.netwolfram.comresearchgate.net Green and yellow represent areas of intermediate or near-zero potential.

For this compound, an MEP map would likely show negative potential (red) concentrated around the electronegative nitrogen atoms of the pyrazine ring and the oxygen atom of the phenol group. mdpi.com These sites represent the most probable locations for hydrogen bonding and electrophilic interactions. Conversely, positive potential (blue) would be expected around the hydrogen atoms of the amino and hydroxyl groups, identifying them as potential hydrogen bond donors. researchgate.net MEP maps are invaluable for predicting how a molecule will interact with biological targets like proteins or DNA. deeporigin.comchemrxiv.org

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools that aim to correlate a molecule's structural or computed properties (descriptors) with its biological activity or a physical property, respectively. ijournalse.orgigi-global.com These models are a cornerstone of modern drug discovery and materials science.

For a series of pyrazine derivatives, a QSAR model could be constructed to predict a specific biological activity, such as antiproliferative effects. semanticscholar.orgresearchgate.net The process involves calculating a wide range of molecular descriptors for each compound in the series. These descriptors can be electronic (e.g., HOMO/LUMO energies, dipole moment), topological (e.g., molecular connectivity indices), or physicochemical (e.g., logP, molar refractivity). ijournalse.orgsemanticscholar.org

Statistical methods, such as Multiple Linear Regression (MLR) or machine learning techniques like Artificial Neural Networks (ANN), are then used to build a mathematical equation that relates the most relevant descriptors to the observed activity. ijournalse.orgsemanticscholar.orgresearchgate.net A robust QSAR model not only explains the observed activity but can also be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules. igi-global.com For this compound, its calculated descriptors could be used within such a model to predict its potential efficacy.

Table 2: Common Molecular Descriptors Used in QSAR/QSPR Studies of Pyrazine Derivatives

| Descriptor Category | Examples |

| Electronic | HOMO Energy, LUMO Energy, HOMO-LUMO Gap, Dipole Moment, NBO Charges semanticscholar.orgresearchgate.net |

| Physicochemical | LogP (Partition Coefficient), Molar Refractivity, Polarizability, Surface Area ijournalse.orgsemanticscholar.org |

| Topological | Molecular Weight, Connectivity Indices, Wiener Index |

Molecular Descriptors Generation and Selection

The foundation of any Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) model lies in the calculation and selection of molecular descriptors. These numerical values represent the physicochemical, electronic, and steric properties of a molecule. For pyrazine derivatives, a wide array of descriptors are generated to quantitatively describe the molecular structure and its influence on a particular biological activity or property. ijournalse.orgimist.ma

The process begins with the optimization of the 3D molecular structure using quantum chemistry methods, such as Density Functional Theory (DFT) or ab initio Hartree-Fock (HF) calculations. ijournalse.orgimist.masemanticscholar.org Following optimization, various classes of descriptors can be calculated.

Commonly Generated Molecular Descriptors for Pyrazine Derivatives:

| Descriptor Class | Examples | Software/Method |

| Electronic/Quantum Chemical | HOMO/LUMO energies, Dipole moment, NBO charges, Electron affinity | Gaussian, DFT (e.g., B3LYP/6-31G(d)) ijournalse.orgsemanticscholar.org |

| Physicochemical | LogP (lipophilicity), Molar refractivity, Surface tension, Polarizability | ChemOffice, ChemSketch ijournalse.org |

| Topological | Connectivity indices, Shape indices | HyperChem, Dragon |

| Geometrical/Steric | Molecular volume, Surface area, Ovality | HyperChem semanticscholar.org |

The initial generation phase often produces a large number of descriptors. A crucial subsequent step is descriptor selection, which aims to identify the most relevant variables and eliminate redundant or irrelevant ones. This prevents overfitting of the model and improves its predictive power. Techniques like stepwise regression, principal component analysis (PCA), and genetic algorithms are employed for this purpose. imist.masemanticscholar.org For instance, in a 2D-QSPR study of 78 pyrazine derivatives, 35 different descriptors were initially calculated to model their odor thresholds. ijournalse.org

Statistical Validation and Predictive Model Development

Once a relevant set of descriptors is selected, a mathematical model is developed to correlate these descriptors with the biological activity of interest. Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN) are two commonly used statistical methods for building these predictive models for pyrazine derivatives. semanticscholar.org

Multiple Linear Regression (MLR): MLR is a statistical technique that uses several explanatory variables (descriptors) to predict the outcome of a response variable (biological activity). The method generates a linear equation that best fits the data. ijournalse.orgimist.ma For a series of pyrazine derivatives studied as antiproliferative agents, an MLR model was developed to correlate descriptors with activity. semanticscholar.org

Artificial Neural Networks (ANN): ANNs are computational models inspired by the structure and function of biological neural networks. They are capable of modeling complex, non-linear relationships between descriptors and activity. semanticscholar.org In the same study on antiproliferative pyrazine derivatives, an ANN model with a 9-4-1 architecture was found to be more significant and predictive than the corresponding MLR model. semanticscholar.org

The robustness and predictive capability of any developed QSAR model must be rigorously validated. This involves both internal and external validation techniques.

Key Statistical Parameters for Model Validation:

| Parameter | Description | Acceptable Value |

| r² (Coefficient of Determination) | Represents the proportion of the variance in the dependent variable that is predictable from the independent variable(s). | > 0.6 |

| q² or r²cv (Cross-validated r²) | A measure of the model's predictive ability, determined through cross-validation (e.g., leave-one-out). | > 0.5 |

| r²test (External Validation r²) | Measures the model's ability to predict the activity of an external set of compounds not used in model generation. | > 0.6 |

| F-test | A statistical test that assesses the overall significance of the regression model. | High value |

| RMSE (Root Mean Square Error) | Measures the differences between values predicted by a model and the values observed. | Low value |

In a 3D-QSAR study on 3-(pyrazin-2-yl)-1H-indazole derivatives, the best model yielded strong statistical values of r² = 0.922 and q² = 0.8629, indicating a highly predictive and robust model. researchgate.netjapsonline.com Similarly, 3D-QSAR models for 8-amino-imidazo[1,5-a]pyrazine derivatives showed a predictive correlation coefficient (q²) of 0.67 and a conventional correlation coefficient (r²) of 0.93. scienceopen.com

Molecular Docking and Dynamics Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), forming a stable complex. nih.gov This method is instrumental in understanding the molecular basis of a ligand's activity and is widely applied to pyrazine derivatives to explore their interactions with potential biological targets. researchgate.netdoaj.org

Protein-Ligand Interaction Predictions for Potential Biological Targets

Systematic analyses of pyrazine-based ligands in the Protein Data Bank (PDB) reveal common interaction patterns. The heteroaromatic nature of the pyrazine ring facilitates a variety of interactions crucial for binding affinity and specificity. acs.orgnih.govx-mol.com

Key Predicted Interactions for Pyrazine Scaffolds:

Hydrogen Bonding: This is the most frequent interaction observed. The nitrogen atoms in the pyrazine ring commonly act as hydrogen bond acceptors, interacting with donor residues in the protein's active site. researchgate.netacs.orgnih.gov

π-Interactions: The aromatic pyrazine ring can engage in π-π stacking or π-cation interactions with aromatic amino acid residues such as Phenylalanine (Phe), Tyrosine (Tyr), and Histidine (His). researchgate.netacs.org

Hydrophobic Interactions: Substituents on the pyrazine ring, such as the benzyl group in this compound, can form significant hydrophobic interactions with non-polar pockets in the receptor.

Coordination to Metal Ions: The nitrogen atoms can also coordinate with metal ions (e.g., Zn²⁺) present in the active sites of metalloenzymes. researchgate.net

In a docking study of 3-(pyrazin-2-yl)-1H-indazole derivatives against PIM-1 kinase, key hydrogen bond interactions were observed with amino acid residues like Glu171, Glu121, and Lys67. japsonline.comjapsonline.com Another study on imidazo[1,5-a]pyrazine (B1201761) derivatives identified Janus kinases (JAKs) as potential targets, with docking simulations revealing low-energy binding modes within the kinase domain. nih.gov

Conformational Analysis and Binding Mode Elucidation

Molecular docking simulations not only predict if a molecule will bind but also how it binds. The specific conformation (3D arrangement) of the ligand within the binding pocket and its detailed binding mode are elucidated. For a molecule like this compound, this involves determining the rotational position of the benzyl and phenol groups to achieve the most stable interaction.

The binding mode describes the precise network of interactions that stabilize the protein-ligand complex. For example, docking studies might reveal that the amino group on the pyrazine ring acts as a hydrogen bond donor, while one of the pyrazine nitrogens acts as an acceptor. Simultaneously, the benzyl group could be positioned in a hydrophobic pocket, and the phenol group might form a hydrogen bond with a polar residue at the pocket's entrance. japsonline.com Comparing the binding modes of highly active and less active compounds can provide critical insights for structure-activity relationship (SAR) studies, guiding future molecular design. japsonline.comjapsonline.com

Virtual Screening and Rational Design of Pyrazine-Based Compounds

The insights gained from QSAR and molecular docking studies are leveraged in virtual screening and rational drug design. These strategies aim to identify novel, potent compounds from large databases or to design new molecules with enhanced activity and selectivity.

Virtual Screening: This computational technique involves screening large libraries of chemical structures (such as the ZINC database) to identify molecules that are likely to bind to a specific drug target. japsonline.com A pharmacophore model, which defines the essential 3D arrangement of functional groups required for biological activity, can be generated from an active pyrazine derivative. This model is then used as a filter to screen the database. In one study, a pharmacophore generated from pyrazine-based PIM-1 kinase inhibitors was used to screen the ZINC database, leading to the identification of four top-ranked compounds with potential inhibitory activity. researchgate.netjapsonline.comjapsonline.com

Rational Design: This approach involves the iterative, knowledge-based design of new molecules. Based on an established QSAR model or a docking-derived binding mode, chemists can make targeted modifications to a lead compound like this compound to improve its interaction with the target protein. For example, if a docking study reveals an unoccupied hydrophobic pocket near the benzyl group, a larger hydrophobic substituent might be proposed to enhance binding affinity. scienceopen.com Similarly, QSAR contour maps can indicate where steric bulk or specific electronic properties (electropositive or electronegative) would be beneficial or detrimental to activity. scienceopen.com This rational, structure-based drug design process significantly increases the efficiency of developing novel therapeutic candidates. mdpi.com

Future Perspectives and Emerging Research Avenues for Pyrazine Chemical Research

Innovation in Pyrazine (B50134) Synthetic Methodologies

Traditional synthetic routes for pyrazine derivatives often involve multi-step procedures with harsh conditions and limited atom economy. tandfonline.comacs.org The future of pyrazine synthesis is geared towards more efficient, selective, and environmentally benign methods. For a molecule like 4-(5-Amino-6-benzylpyrazin-2-yl)phenol, emerging strategies could revolutionize its production and the creation of its analogs.

Future innovations include:

Catalytic Dehydrogenative Coupling: The use of earth-abundant metal catalysts, such as manganese pincer complexes, enables the synthesis of substituted pyrazines from readily available β-amino alcohols. acs.orgnih.gov This method generates only water and hydrogen gas as byproducts, representing a highly atom-economical and sustainable approach. nih.gov For the subject compound, this could involve the self-coupling of a custom-designed amino alcohol precursor.

Direct C-H Functionalization: Methodologies involving the direct coupling of C-H bonds on the pyrazine ring with other molecules are becoming increasingly sophisticated. mdpi.com Iron-catalyzed C-H coupling, for instance, has been used to arylate pyrazines, offering a direct way to introduce the benzyl (B1604629) and phenol (B47542) groups onto the core structure, potentially reducing the number of synthetic steps required. mdpi.com

Biomimetic and Biocatalytic Synthesis: Inspired by natural processes, biomimetic synthesis through the homodimerization of α-amino aldehydes followed by air oxidation presents a green route to 2,5-disubstituted pyrazines. mdpi.com Furthermore, enzymatic catalysis, using enzymes like Lipozyme® TL IM, is being developed for the synthesis of pyrazinamide derivatives, showcasing a move towards milder and more selective reaction conditions. researchgate.netnih.gov

| Methodology | Key Features | Potential Advantage for this compound |

|---|---|---|

| Traditional Condensation | Often requires high temperatures, harsh catalysts (e.g., POCl3), and produces significant waste. tandfonline.commdpi.com | Established but inefficient and environmentally taxing. |

| Dehydrogenative Coupling | Uses earth-abundant metal catalysts (e.g., Mn); generates H2 and H2O as byproducts. acs.orgnih.gov | High atom economy, sustainable, fewer waste streams. |

| C-H Functionalization | Directly forms C-C or C-N bonds on the pyrazine core, avoiding pre-functionalization. mdpi.com | Increased step-efficiency and synthetic versatility. |

| Enzymatic Catalysis | Employs biocatalysts for high selectivity under mild, aqueous conditions. nih.gov | Green, highly specific, reduces need for protecting groups. |

Advancements in Integrated Computational-Experimental Approaches

The synergy between computational modeling and experimental work is accelerating the discovery and optimization of pyrazine-based compounds. For this compound, these integrated approaches can predict its properties and guide its development.

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be used to optimize the molecular geometry, analyze frontier molecular orbitals (FMOs), and predict spectral properties (IR, UV-Vis) of pyrazine derivatives. researchgate.net This allows for a deep understanding of the electronic structure and reactivity of the molecule before synthesis is even attempted.

Molecular Docking and Simulation: In silico molecular docking studies are crucial for exploring the interactions between pyrazine ligands and biological targets, such as proteins and enzymes. researchgate.netdoaj.org By modeling the binding of this compound to a specific protein's active site, researchers can predict its potential biological activity and mechanism of action. This was demonstrated in studies where π-π stacking interactions between a pyrazine ring and phenylalanine residues were identified as key binding contributors. researchgate.net

ADMET Prediction: Computational tools are increasingly used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles of novel compounds. doaj.orgmdpi.com Early-stage in silico ADMET analysis of this compound can help identify potential liabilities and guide structural modifications to improve its drug-like properties.

Interdisciplinary Research at the Chemistry-Biology Interface

The structural features of this compound—a hydrogen-bond-donating and -accepting amino group, a hydrophobic benzyl moiety, and an ionizable phenol group—make it a prime candidate for interdisciplinary research bridging chemistry and biology. Pyrazine derivatives are known to possess a wide array of pharmacological activities, including anticancer, antibacterial, anti-inflammatory, and antioxidant effects. mdpi.comdntb.gov.uaresearchgate.net

Future research at this interface will likely focus on:

Targeted Drug Design: Leveraging the known biological activities of pyrazines, research can focus on designing analogs of the subject compound to target specific diseases. For example, the pyrazine core is found in clinically used drugs like the proteasome inhibitor Bortezomib, which is used to treat multiple myeloma. nih.gov The functional groups of this compound could be tailored to inhibit specific enzymes or receptors implicated in disease.

Chemical Biology Probes: The compound could be modified to serve as a chemical probe for studying biological systems. By attaching fluorescent tags or reactive groups, researchers can use it to identify new biological targets or elucidate metabolic pathways.

Natural Product Hybrids: A growing trend involves creating hybrid molecules that combine the pyrazine scaffold with natural product fragments. mdpi.com This strategy aims to merge the potent biological activity of natural products with the favorable pharmacokinetic properties of the pyrazine core.

| Drug Name | Therapeutic Use |

|---|---|

| Pyrazinamide | Antitubercular agent nih.gov |

| Bortezomib | Anticancer (proteasome inhibitor) researchgate.netnih.gov |

| Amiloride | Potassium-sparing diuretic researchgate.netnih.gov |

| Gilteritinib | Anticancer (AXL inhibitor) researchgate.net |

| Paritaprevir | Antiviral (Hepatitis C) nih.gov |

Sustainable Chemical Processes for Pyrazine Compound Production

The principles of green chemistry are becoming central to the synthesis of all chemical compounds, including pyrazines. Future research will emphasize the development of production methods for compounds like this compound that are not only efficient but also environmentally responsible.

Key areas of innovation include:

One-Pot Syntheses: Combining multiple reaction steps into a single, continuous process avoids the need for isolating intermediates, thereby saving time, reducing solvent use, and minimizing waste. tandfonline.com A greener one-pot protocol for pyrazine synthesis involves the direct condensation of 1,2-diketones with 1,2-diamines in aqueous methanol at room temperature, catalyzed by potassium tert-butoxide. tandfonline.comresearchgate.net

Use of Greener Solvents: Shifting away from hazardous organic solvents towards more benign alternatives like water or ethanol is a primary goal. nih.gov

Catalysis with Abundant Metals: Replacing precious metal catalysts (e.g., palladium) with catalysts based on earth-abundant and less toxic metals like manganese and iron is a key trend in sustainable synthesis. acs.orgnih.gov

Exploration of New Biological Systems and Fundamental Molecular Interactions

The pyrazine ring is more than just a simple aromatic spacer; it is an active participant in molecular interactions. nih.govacs.org A systematic analysis of the Protein Data Bank (PDB) reveals that the pyrazine nitrogen atoms frequently act as hydrogen bond acceptors, while the ring itself can engage in π-interactions. researchgate.netnih.govacs.org

For this compound, future research will aim to:

Characterize Binding Modes: Elucidate the precise binding interactions with novel protein targets. The combination of the pyrazine core's hydrogen bonding capacity, the benzyl group's potential for π-π stacking, and the phenol's ability to act as a hydrogen bond donor/acceptor allows for a complex and potentially high-affinity binding profile. nih.govacs.org

Develop Metal-Based Therapeutics: The nitrogen atoms in the pyrazine ring are excellent ligands for coordinating with metal ions. mdpi.com Research into new coordination compounds involving this compound and biologically relevant metals (e.g., Mn(II), Fe(III), Co(II), Ni(II)) could lead to novel therapeutic agents with unique mechanisms of action, such as enhanced anticancer or antimicrobial activity. mdpi.com

Probe Unexplored Biological Pathways: By virtue of its versatile interaction capabilities, the compound can be used to engage with less-studied biological systems, potentially uncovering new disease targets and fundamental insights into molecular recognition. nih.govacs.org

Q & A

Q. What are the optimal synthetic routes for 4-(5-Amino-6-benzylpyrazin-2-yl)phenol, and how can purity be validated?

- Methodological Answer : The compound can be synthesized via Mannich reactions or intermolecular condensation of precursor amines and phenolic derivatives. For example, similar pyrazinyl-phenol derivatives have been prepared using Mannich reactions with diaza-crown ethers and chlorinated phenolic intermediates . Purity validation requires HPLC (High-Performance Liquid Chromatography) with a C18 column, using a mobile phase of ammonium acetate buffer (pH 6.5) and acetonitrile, as demonstrated in chromatographic protocols for structurally related compounds . Confirm purity thresholds (>95%) via UV-Vis absorption at 343–352 nm, referencing benzimidazole-based analogs .

Q. Which spectroscopic techniques are most effective for structural elucidation?

- Methodological Answer :

- NMR : Use - and -NMR to confirm substitution patterns on the pyrazine and benzyl groups. For example, aromatic protons in similar compounds exhibit splitting patterns between δ 6.8–8.2 ppm .

- FT-IR : Identify key functional groups (e.g., O–H stretch at ~3200 cm, C=N in pyrazine at ~1600 cm) .

- Mass Spectrometry : High-resolution ESI-MS can verify the molecular ion peak (e.g., [M+H]) and fragmentation patterns .

Q. How can solubility and stability be assessed for in vitro assays?

- Methodological Answer :

- Solubility : Test in DMSO, water, and ethanol using gravimetric analysis. For example, structurally related phenolic compounds show solubility >10 mg/mL in DMSO but <1 mg/mL in aqueous buffers .

- Stability : Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. Adjust pH to 6.5–7.4 to mimic physiological conditions .

Advanced Research Questions

Q. How can crystallographic disorder in X-ray structures of this compound derivatives be resolved?

- Methodological Answer : Use SHELXL for refinement, applying TWIN and BASF commands to model rotational or translational disorder. For example, SHELX-based refinement of benzimidazole analogs achieved R1 values <5% by partitioning disordered regions into dual occupancy sites . Incorporate Hirshfeld surface analysis to validate intermolecular interactions (e.g., π-π stacking between pyrazine and benzyl groups) .

Q. What strategies address conflicting NMR and XRD data for hydrogen-bonding networks?

- Methodological Answer :

- Variable-Temperature NMR : Resolve dynamic proton exchange (e.g., phenolic O–H) by acquiring spectra at 25°C and −40°C .

- DFT Calculations : Compare experimental NMR chemical shifts with computed values (B3LYP/6-311+G(d,p)) to validate hydrogen-bond geometries .

- Complementary XRD : Refine hydrogen atom positions using ISOR restraints in SHELXL to mitigate thermal motion artifacts .

Q. How can computational modeling predict reactivity in catalytic or biological systems?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to simulate binding to biological targets (e.g., DNA minor grooves, as seen with Hoechst 33258 analogs) .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes .

- Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO-LUMO gaps (e.g., ~4.5 eV for pyrazine derivatives) to predict electron-transfer reactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.